- The Enhanced Dissolution of β-Cyclodextrin in Some Hydrophilic Ionic LiquidsJournal of Physical Chemistry A, 2010, 114(11), 3926-3931,
Cas no 98806-09-8 (1H-Imidazolium, 1-methyl-3-(2-propenyl)-)

98806-09-8 structure
Nome del prodotto:1H-Imidazolium, 1-methyl-3-(2-propenyl)-
1H-Imidazolium, 1-methyl-3-(2-propenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Imidazolium, 1-methyl-3-(2-propenyl)-
- DTXSID6048094
- DTXCID7028065
- SCHEMBL173392
- NS00114808
- 1-ALLYL-3-METHYLIMIDAZOLIUM
- 7KXP39NT49
- 98806-09-8
- 1-Methyl-3-(2-propen-1-yl)-1H-imidazolium
- CHEMBL3306823
- NCGC00248726-01
- 1H-Imidazolium, 1-methyl-3-(2-propen-1-yl)-
- 1-allyl-3-methylimidazolium fluoride
-
- Inchi: InChI=1S/C7H11N2/c1-3-4-9-6-5-8(2)7-9/h3,5-7H,1,4H2,2H3/q+1
- Chiave InChI: WWVMHGUBIOZASN-UHFFFAOYSA-N
Proprietà calcolate
- Massa esatta: 123.092223359g/mol
- Massa monoisotopica: 123.092223359g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 9
- Conta legami ruotabili: 2
- Complessità: 101
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.9
- Superficie polare topologica: 8.8Ų
1H-Imidazolium, 1-methyl-3-(2-propenyl)- Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Solvents: Water ; 24 h, 313 K
Riferimento
- Low viscosity azide-containing mono and dicationic ionic liquids with unsaturated side chainJournal of Molecular Liquids, 2017, 225, 793-799,
Synthetic Routes 3
Condizioni di reazione
1.1 333 K
Riferimento
- Synthesis and characterization of imidazolium dicyanamide ionic liquidsGuangdong Huagong, 2015, 42(17),,
Synthetic Routes 4
Condizioni di reazione
1.1 Solvents: Acetone ; 48 h, rt
Riferimento
Thermophysical properties of ionic liquid with thiocyanate anion: effect of cations
Advanced Materials Research (Durnten-Zurich,
2013,
626,
686-690
,
Synthetic Routes 5
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 0 °C; 24 - 48 h, 30 °C
1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt
1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt
Riferimento
Synthesis and properties of ionic liquids: imidazolium tetrafluoroborates with unsaturated side chains
Bulletin of the Korean Chemical Society,
2006,
27(6),
847-852
,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Ammonium tetrafluoroborate ; 22 h, 110 °C
Riferimento
A general and direct synthesis of imidazolium ionic liquids using orthoesters
Green Chemistry,
2014,
16(9),
4098-4101
,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Sodium tetrafluoroborate Solvents: Dichloromethane ; 12 h, 25 °C
Riferimento
Direct Synthesis of Imidazolium-Functional Polyethylene by Insertion Copolymerization
Macromolecular Rapid Communications,
2016,
37(11),
934-938
,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Acetonitrile ; 15 h, rt
Riferimento
An efficient protocol for the preparation of pyridinium and imidazolium salts based on the Mitsunobu reaction
Tetrahedron Letters,
2008,
49(22),
3663-3665
,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Acetone ; 24 h, rt
Riferimento
Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing
,
China,
,
,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Tetrafluoroboric acid Solvents: Water ; 0 °C; 1 h, 0 °C → rt
1.2 10 min, 150 °C
1.2 10 min, 150 °C
Riferimento
Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves
Organic Process Research & Development,
2022,
26(1),
207-214
,
Synthetic Routes 11
Condizioni di reazione
Riferimento
- Synthesis and hypergolic activity evaluation of some new ammonium-imidazolium based ionic liquidsRSC Advances, 2016, 6(31), 26386-26391,
Synthetic Routes 12
Condizioni di reazione
1.1 Solvents: Acetone ; 60 h, rt
Riferimento
- Ionic Liquid Screening for Ethylbenzene/Styrene Separation by Extractive DistillationIndustrial & Engineering Chemistry Research, 2011, 50(18), 10800-10810,
Synthetic Routes 13
Condizioni di reazione
1.1 Solvents: Acetone ; 48 h, rt
Riferimento
- Thermodynamic properties of binary systems containing 1-allyl-3-methylimidazolium dicyanamide [Amim][DCA] with short chain alcohols and prediction of surface tension based on molar surface Gibbs free energyJournal of the Taiwan Institute of Chemical Engineers, 2022, 134,,
Synthetic Routes 14
Condizioni di reazione
Riferimento
- Synthesis and thermal characterization of mono and dicationic imidazolium pyridinium based ionic liquidsOriental Journal of Chemistry, 2015, 31(2), 1127-1132,
Synthetic Routes 15
Condizioni di reazione
Riferimento
- Thermophysical properties of ionic liquid with thiocyanate and dicynamide anionsKey Engineering Materials, 2014, 594, 594-595,
Synthetic Routes 16
Condizioni di reazione
1.1 Solvents: Methanol ; 3 d, rt
Riferimento
- Nonaborane and Decaborane Cluster Anions Can Enhance the Ignition Delay in Hypergolic Ionic Liquids and Induce Hypergolicity in Molecular SolventsInorganic Chemistry, 2014, 53(9), 4770-4776,
Synthetic Routes 17
Condizioni di reazione
1.1 Solvents: Acetone ; 24 h
Riferimento
Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing
,
China,
,
,
Synthetic Routes 18
Condizioni di reazione
1.1 12 h, reflux
2.1 Solvents: Acetone ; 24 h
2.1 Solvents: Acetone ; 24 h
Riferimento
Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing
,
China,
,
,
Synthetic Routes 19
Condizioni di reazione
1.1 -
2.1 Solvents: Acetone ; 48 h, rt
2.1 Solvents: Acetone ; 48 h, rt
Riferimento
Thermophysical properties of ionic liquid with thiocyanate anion: effect of cations
Advanced Materials Research (Durnten-Zurich,
2013,
626,
686-690
,
Synthetic Routes 20
Condizioni di reazione
1.1 Solvents: Hexane ; 10 min, -78 °C; -78 °C → rt
Riferimento
Allyl-functionalised ionic liquids: synthesis, characterisation, and reactivity
Helvetica Chimica Acta,
2005,
88(3),
665-675
,
Synthetic Routes 21
Condizioni di reazione
1.1 Reagents: Tetrafluoroboric acid ; 2 h, rt
Riferimento
Polymeric ionic liquid modified silica for CO2 adsorption and diffusivity
Polymer Composites,
2017,
38(4),
759-766
,
1H-Imidazolium, 1-methyl-3-(2-propenyl)- Raw materials
- Oxonium, trimethyl-(9CI)
- 1H-Imidazolium,1-methyl-3-(2-propen-1-yl)-, bromide (1:1)
- dicyanamide
- Sodium sulfocyanate
- N-Cyanocyanamide Sodium Salt
- 1-Allyl-3-methylimidazolium chloride
- Cyanamide, cyano-, silver(1+) salt
- Borate(1-),tetrafluoro-
- 1-Allylimidazole
- 1-Methylimidazole
1H-Imidazolium, 1-methyl-3-(2-propenyl)- Preparation Products
1H-Imidazolium, 1-methyl-3-(2-propenyl)- Letteratura correlata
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
98806-09-8 (1H-Imidazolium, 1-methyl-3-(2-propenyl)-) Prodotti correlati
- 2347681-85-8(5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzoxazol-2-amine)
- 2228160-60-7(5-methoxy-2-(prop-2-yn-1-yl)phenol)
- 2034619-67-3(6-(thiolan-3-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide)
- 1031060-92-0([(1-Cyanocycloheptyl)carbamoyl]methyl 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylate)
- 1289136-45-3(3-Bromo-5-nitro-pyridine-4-carbaldehyde)
- 1399849-64-9(Ethanone, 1-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-)
- 245329-26-4(7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one)
- 2137812-02-1(1H-Imidazole-5-butanoic acid, β-amino-, hydrochloride (1:1))
- 1092306-71-2(2-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde)
- 1509601-20-0(Methyl 2-(1-aminoethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
